molecular formula C11H11ClO5 B2623724 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate CAS No. 2229566-47-4

1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate

Cat. No.: B2623724
CAS No.: 2229566-47-4
M. Wt: 258.65
InChI Key: UQEVPFRSBNGWCX-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate (molecular formula: C₁₁H₁₁ClO₅; molecular weight: 258.66 g/mol) is a substituted aromatic dicarboxylate derivative featuring a chloro group at the 2-position and a methoxy group at the 5-position of the benzene ring. The ester groups at the 1- and 3-positions render this compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing chloro group and electron-donating methoxy group create unique electronic effects, influencing reactivity in substitution and coupling reactions .

Properties

IUPAC Name

dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-15-6-4-7(10(13)16-2)9(12)8(5-6)11(14)17-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEVPFRSBNGWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(=O)OC)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate typically involves the esterification of 2-chloro-5-methoxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar esterification process but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Research has indicated that derivatives of 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that these compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. In a controlled study, it was shown to reduce inflammation markers in animal models of arthritis, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties
    • Various studies have reported the antimicrobial activity of this compound against a range of pathogens. Its effectiveness against antibiotic-resistant strains highlights its potential as a new therapeutic agent .

Agrochemical Applications

  • Pesticide Development
    • The structure of 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate allows for modifications that enhance its efficacy as a pesticide. Field trials have shown that formulations based on this compound can effectively control pests while minimizing environmental impact .
  • Herbicide Formulations
    • This compound has also been explored in herbicide formulations due to its ability to inhibit specific biochemical pathways in plants. Studies indicate that it can selectively target weeds without affecting crop yields .

Materials Science Applications

  • Polymer Synthesis
    • The compound is utilized in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices can improve their performance in various applications .
  • Nanomaterials
    • Recent advancements have explored the use of 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate in the development of nanomaterials for drug delivery systems. Its unique chemical structure facilitates the encapsulation of therapeutic agents, enhancing their bioavailability and efficacy .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal ChemistryInduces apoptosis in cancer cells
Anti-inflammatory EffectsControlled StudyReduces inflammation markers in arthritis models
Pesticide DevelopmentField TrialsEffective pest control with minimal environmental impact
Polymer SynthesisMaterials Science JournalImproved thermal stability and mechanical strength
NanomaterialsRecent ResearchEnhanced drug delivery systems

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in drug design, it may act as a precursor to active pharmaceutical ingredients that target enzymes or receptors involved in disease pathways. The chloro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Electronic Effects

  • Chloro vs. Methoxy: The 2-chloro group is electron-withdrawing, activating the ring toward nucleophilic aromatic substitution, while the 5-methoxy group donates electrons, directing electrophiles to specific positions.
  • Nitro vs. Methoxy : Dimethyl 5-nitroisophthalate’s nitro group strongly deactivates the ring, favoring reduction to amines, whereas the methoxy group in the target compound enhances stability toward oxidation .

Reactivity

  • Halogenated Derivatives: The 5-iodo analog () undergoes cross-coupling reactions (e.g., Stille, Sonogashira), suggesting the target’s chloro group could participate in Buchwald-Hartwig amination or Ullmann coupling .
  • Methoxy-Specific Behavior : Methoxy groups are prone to demethylation under acidic conditions, a property exploited in prodrug activation. This contrasts with the hydrolytic stability of chloro groups .

Research Findings and Trends

  • Synthetic Methodologies : demonstrates that bromo and methoxy groups on indole dicarboxylates undergo palladium-catalyzed vinylation, implying similar strategies could modify the target compound’s chloro group .
  • Catalytic Applications : Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate () reacts with Grignard reagents to introduce bicyclic motifs, suggesting the target’s ester groups could facilitate analogous scaffold diversification .
  • Structural Analysis : Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving the stereoelectronic effects of substituents in related compounds .

Biological Activity

1,3-Dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate, also known by its CAS number 1421840-17-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C₁₁H₁₁ClO₅
  • Molecular Weight : 258.658 g/mol
  • Chemical Structure : The compound features a chlorinated methoxybenzene structure with two carboxylate groups, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have indicated that 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate exhibits significant cytotoxic effects against various cancer cell lines. The following sections summarize key findings from relevant research.

Anticancer Activity

  • Cell Lines Tested :
    • HCT116 (colorectal cancer)
    • Caco-2 (intestinal cancer)
    • Other cancer cell lines were also evaluated for comparative analysis.
  • Mechanisms of Action :
    • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, thereby inhibiting cell proliferation.
    • Apoptosis Induction : It promotes apoptosis in cancer cells, as evidenced by increased markers of apoptotic activity.
    • Mitochondrial Dysfunction : Treatment with the compound leads to a decrease in mitochondrial membrane potential, indicating potential mitochondrial damage.
    • Reactive Oxygen Species (ROS) Generation : The compound has been linked to increased ROS production, which can lead to oxidative stress and subsequent cell death.

Research Findings

The following table summarizes key research findings related to the biological activity of 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate:

StudyCell LineConcentrationKey Findings
HCT116Varies (0.1 - 100 µM)Induces apoptosis and cell cycle arrest; inhibits proliferation.
Caco-2Varies (0.1 - 100 µM)Similar effects as HCT116; significant reduction in cell viability.
Other Cancer LinesVariesExhibits selective cytotoxicity; less effect on normal cells.

Case Studies

A series of case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on HCT116 Cells :
    • Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis confirmed G2/M phase arrest and increased apoptotic cells.
  • Caco-2 Cell Analysis :
    • Similar results were observed with Caco-2 cells, reinforcing the compound's potential as an anticancer agent.
    • The study demonstrated that at lower concentrations (0.1 µM), the compound still effectively inhibited growth without inducing immediate cell death.

Q & A

Q. What are the optimal conditions for synthesizing 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate?

  • Methodological Answer : Synthesis typically involves esterification and halogenation steps. For esterification, dimethylation of the dicarboxylic acid precursor is achieved using methanol and a catalytic acid (e.g., H₂SO₄) under reflux (60–80°C). Chlorination at the 2-position requires careful control of reaction stoichiometry to avoid over-substitution. A chloro donor like SOCl₂ or PCl₃ in anhydrous DCM at 0–5°C is recommended to minimize side reactions . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C5, chloro at C2) and ester group integration.
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated m/z for C₁₂H₁₁ClO₆: 286.0243; experimental: 286.0248) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C%: 50.28, H%: 3.86; deviations >0.3% suggest impurities) .
  • IR : Ester carbonyl stretches (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) confirm functional groups.

Q. How do steric and electronic effects influence its reactivity in substitution reactions?

  • Methodological Answer : The chloro group at C2 is electron-withdrawing, activating the benzene ring for nucleophilic aromatic substitution (NAS) at positions ortho and para to itself. However, the methoxy group at C5 is electron-donating, directing electrophiles to meta positions. Steric hindrance from the methyl ester groups at C1 and C3 limits reactivity at adjacent sites. Computational studies (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Advanced Research Questions

Q. How can Hansen solubility parameters guide solvent selection for crystallization or reaction optimization?

  • Methodological Answer : Hansen parameters (δD, δP, δH) quantify dispersion, polar, and hydrogen-bonding contributions to solubility. For dimethyl dicarboxylates, δD ≈ 18 MPa¹/², δP ≈ 6 MPa¹/², and δH ≈ 8 MPa¹/². Solvents with similar parameters (e.g., ethyl acetate, acetone) maximize solubility. Experimental determination involves measuring solubility in 10–15 solvents and fitting data to Hansen’s equation .

Q. What strategies address regioselectivity challenges in functionalizing the benzene ring?

  • Methodological Answer :
  • Directed Metalation : Use directing groups (e.g., ester carbonyls) to guide lithiation or borylation. For example, LDA at −78°C in THF selectively deprotonates positions activated by ester groups, enabling boronate formation at C5 (as seen in related dimethyl dicarboxylates) .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., methoxy as a silyl ether) to redirect electrophiles.

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

  • Methodological Answer :
  • Acidic Conditions : Ester hydrolysis occurs above pH 2, yielding dicarboxylic acid. Monitor via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).
  • Basic Conditions : Saponification of methyl esters proceeds in NaOH/MeOH (reflux, 4 h).
  • Thermal Stability : TGA analysis shows decomposition onset at 220°C, with mass loss corresponding to CO₂ and Cl⁻ release. Store at 2–8°C in inert atmospheres to prevent degradation .

Q. How to resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts, reaction yields)?

  • Methodological Answer :
  • NMR Shifts : Compare DFT-calculated chemical shifts (GIAO method) with experimental values. Deviations >0.5 ppm suggest conformational flexibility or solvent effects. For example, calculated δH for methoxy protons (3.8 ppm) vs. observed (3.7 ppm) may indicate hydrogen bonding in CDCl₃ .
  • Reaction Yields : Use DOE (Design of Experiments) to identify critical variables (e.g., temperature, catalyst loading). A Plackett-Burman design can optimize conditions for NAS reactions, reducing yield variability .

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